molecular formula C30H31N5O2 B606613 N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide CAS No. 1430741-35-7

N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide

Cat. No. B606613
M. Wt: 493.611
InChI Key: DUKJABPGWUISRC-CAFXQFFASA-N
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Description

CFI-401870 is a orally bioavailable, potent tyrosine threonine kinase (TTK) Inhibitor (TTK IC50 < 10 nM, HCT116 GI50 < 0.1 μM). CFI-401870 displayed low off-target activity (>500×), and microsomal stability (T(1/2) > 30 min). CFI-401870 recapitulated the phenotype of TTK RNAi, demonstrated in vivo tumor growth inhibition upon oral dosing, and was selected for preclinical evaluation.

Scientific Research Applications

1. Radioligand Binding and 5HT3 Receptor Antagonism

This compound has been synthesized in a tritium-labeled form for biochemical studies, particularly for its potent and selective antagonism of 5HT3 receptors. This aspect is important for understanding 5HT3 receptor-mediated physiology and pharmacology across various tissues (Robertson et al., 1990).

2. Antibacterial Activity and DNA Gyrase Interaction

Research shows that analogues of this compound, featuring 8-azabicyclo[3.2.1]octanes, have been evaluated for antibacterial activity against various organisms. These compounds interact with bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication (Kiely et al., 1991).

3. Involvement in Serotonin Receptor Modulation

Another study investigates the role of compounds with a structure related to N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide in modulating serotonin receptor subtypes. This is significant for understanding their impact on antinociception in spinal cord physiology (Jeong et al., 2004).

4. Potential Metabolites of Brain Imaging Agents

The synthesis of potential metabolites of brain imaging agents related to this compound has been explored. This research is pivotal for the development of new neuroimaging techniques and understanding brain function (Andersen et al., 1997).

5. Kinase Inhibition and Anticancer Properties

Compounds structurally similar to N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide have been shown to be potent inhibitors of TTK, a tyrosine threonine kinase, suggesting potential anticancer applications (Liu et al., 2015).

properties

IUPAC Name

N-[(R)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c36-24-16-22-11-12-23(17-24)35(22)21-9-6-18(7-10-21)28-25-15-20(8-13-26(25)33-34-28)30(37)32-29(19-4-5-19)27-3-1-2-14-31-27/h1-3,6-10,13-15,19,22-24,29,36H,4-5,11-12,16-17H2,(H,32,37)(H,33,34)/t22-,23+,24?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKJABPGWUISRC-FNQIPKOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)NC(=O)C3=CC4=C(C=C3)NN=C4C5=CC=C(C=C5)N6C7CCC6CC(C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C=C3)C4=NNC5=C4C=C(C=C5)C(=O)N[C@H](C6CC6)C7=CC=CC=N7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide
Reactant of Route 5
N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide

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